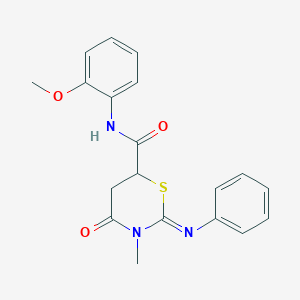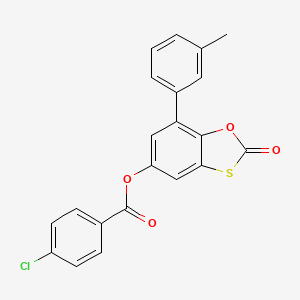![molecular formula C15H12N4O2S B11630607 1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B11630607.png)
1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea is a synthetic organic compound that features a thiourea group linked to a hydroxyphenyl and an oxoindole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea typically involves the reaction of 3-hydroxyaniline with isatin to form an intermediate, which is then reacted with thiourea under specific conditions. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions
- Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxoindole moiety can be reduced to form hydroindole derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroindole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiourea and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea involves its interaction with specific molecular targets. The hydroxyphenyl and oxoindole moieties may interact with enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxyphenyl)-3-(2-oxoindol-3-yl)urea: Similar structure but with a urea group instead of thiourea.
1-(3-Hydroxyphenyl)-3-(2-oxoindol-3-yl)guanidine: Similar structure but with a guanidine group instead of thiourea.
Uniqueness
1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea is unique due to the presence of both hydroxyphenyl and oxoindole moieties linked by a thiourea group. This combination of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H12N4O2S |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(3-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C15H12N4O2S/c20-10-5-3-4-9(8-10)16-15(22)19-18-13-11-6-1-2-7-12(11)17-14(13)21/h1-8,17,20-21H,(H,16,22) |
InChI Key |
SHCOKJXUBHABPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)NC3=CC(=CC=C3)O |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B11630535.png)
![4,4-dimethyl-13-piperidin-1-yl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11630536.png)
![(5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11630543.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11630544.png)

![Prop-2-en-1-yl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630564.png)
![2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11630566.png)
![(5Z)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11630568.png)
![{(2E)-2-[(2E)-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11630579.png)
![4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11630587.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11630595.png)

![3-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}propanoic acid](/img/structure/B11630614.png)
![(2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11630617.png)
